molecular formula C24H25FN4O4 B11622419 4,4'-({3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11622419
M. Wt: 452.5 g/mol
InChI Key: FIZUUOXAFRDYJT-UHFFFAOYSA-N
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Description

4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, fluorophenyl, methoxy, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, which provides a straightforward method for obtaining polysubstituted pyrazoles . The reaction conditions often include the use of molecular iodine and aromatic aldehydes, which facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions, can be employed . This method is known for its mild reaction conditions and functional group tolerance, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its effects are mediated through binding to target proteins, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

4-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C24H25FN4O4/c1-4-32-19-11-16(7-10-18(19)33-12-15-5-8-17(25)9-6-15)22(20-13(2)26-28-23(20)30)21-14(3)27-29-24(21)31/h5-11,22H,4,12H2,1-3H3,(H2,26,28,30)(H2,27,29,31)

InChI Key

FIZUUOXAFRDYJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OCC4=CC=C(C=C4)F

Origin of Product

United States

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